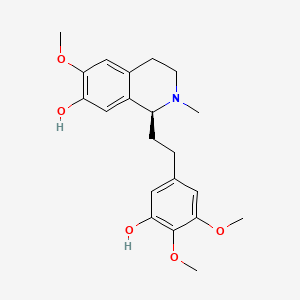

(S)-autumnaline

Description

Structure

3D Structure

Properties

CAS No. |

23068-65-7 |

|---|---|

Molecular Formula |

C21H27NO5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1 |

InChI Key |

GZUNPCNPOLOTLX-INIZCTEOSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |

Origin of Product |

United States |

Natural Occurrence and Research Scale Isolation

Primary Plant Sources

(S)-Autumnaline has been reported in several plant species. The most notable sources include members of the genus Colchicum, such as Colchicum autumnale (autumn crocus or meadow saffron), and the genus Gloriosa, such as Gloriosa superba (flame lily) researchgate.netnih.govplantaedb.comneu.edu.trnih.gov. Colchicum ritchii has also been identified as a natural source of (S)-autumnaline, along with its analog (-)-isoautumnaline. nih.govacs.org These plants are known to accumulate colchicine (B1669291) alkaloids, with (S)-autumnaline serving as a crucial intermediate in their metabolic pathways. researchgate.netbiocyclopedia.comsci-hub.se The accumulation of colchicine alkaloids, including precursors like (S)-autumnaline, is typically highest in the seeds and corms of Colchicum species and the rhizomes of Gloriosa species. sci-hub.se

Methodologies for Research-Scale Isolation from Plant Material

The isolation of bioactive compounds, including alkaloids like (S)-autumnaline, from plant matrices typically involves a series of stages: extraction, fractionation, purification, and final isolation. jsmcentral.org While specific detailed protocols for the research-scale isolation of (S)-autumnaline are not extensively detailed in the provided search results, the general methodologies for isolating alkaloids from plants apply. These often involve chromatographic techniques. jsmcentral.org Common chromatographic methods utilized for separating and purifying alkaloids from plant extracts include High-Performance Liquid Chromatography (HPLC), open-column chromatography, and Thin-Layer Chromatography (TLC). jsmcentral.org These techniques are essential for separating the target compound, (S)-autumnaline, from the complex mixture of other plant metabolites. jsmcentral.org

Chemodiversity of Related Alkaloids in Natural Sources

The plant sources of (S)-autumnaline, particularly Colchicum and Gloriosa species, are characterized by a rich chemodiversity of alkaloids. These plants are well-known for producing colchicine-type alkaloids, with (S)-autumnaline being a central intermediate in their biosynthesis. researchgate.netbiocyclopedia.comsci-hub.se The biosynthetic pathway to colchicine involves the conversion of (S)-autumnaline through processes such as oxidative para-para phenol (B47542) coupling to form isoandrocymbine, followed by methylation and an unusual oxidative ring expansion that generates the characteristic tropolone (B20159) ring of colchicine. sci-hub.senih.gov

Elucidation of Biosynthetic Pathways to S Autumnaline

Identification of Primary Metabolic Precursors (L-Phenylalanine, L-Tyrosine)

The biosynthesis of (S)-autumnaline originates from the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govsci-hub.semdpi.comuni.luresearchgate.netuzh.ch These amino acids serve as the fundamental building blocks for the 1-phenethylisoquinoline scaffold, which is a key intermediate in the pathway. sci-hub.semdpi.comresearchgate.netnih.govresearchgate.net

| Precursor | Molecular Formula | PubChem CID |

| L-Phenylalanine | C₉H₁₁NO₂ | 6140 uni.lu |

| L-Tyrosine | C₉H₁₁NO₃ | 6057 fishersci.cauni.lu |

Early Stage Reactions Leading to the 1-Phenethylisoquinoline Scaffold

The initial steps in (S)-autumnaline biosynthesis involve the conversion of L-phenylalanine and L-tyrosine into reactive intermediates that condense to form the 1-phenethylisoquinoline scaffold. L-phenylalanine is processed to 4-hydroxydihydrocinnamaldehyde (4-HDCA), while L-tyrosine is converted to dopamine (B1211576). sci-hub.semdpi.comnih.govresearchgate.net These two molecules then undergo a critical reaction to form the core structure.

| Intermediate | Molecular Formula | PubChem CID |

| 4-Hydroxydihydrocinnamaldehyde (4-HDCA) | C₉H₁₀O₂ | Not readily available in search results by name, but related to 4-hydroxyphenylacetaldehyde (CID 440113 wikipedia.orgnih.govnih.gov) |

| Dopamine | C₈H₁₁NO₂ | 681 bmrb.ioguidetopharmacology.orgmpg.de |

Enzymatic Pictet-Spengler Reaction Catalysis

The formation of the 1-phenethylisoquinoline scaffold involves a Pictet-Spengler condensation between dopamine and 4-hydroxydihydrocinnamaldehyde. sci-hub.semdpi.comresearchgate.netnih.govresearchgate.net This reaction is catalyzed by specific enzymes. While the (S)-norcoclaurine synthase (NCS) enzyme is known to catalyze a similar condensation between dopamine and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids, an identical Pictet-Spengler condensation is predicted to occur in colchicine (B1669291) biosynthesis with 4-HDCA. mdpi.comresearchgate.netpnas.org Recent research has identified a novel protein, ChPSS (1-phenethylisoquinoline scaffold synthase), from Cephalotaxus hainanensis that catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxydihydrocinnamaldehyde to produce the 1-phenethylisoquinoline scaffold. researchgate.netpnas.org This enzyme represents a branching point where this pathway diverges from the benzylisoquinoline alkaloid pathway. researchgate.netpnas.org

Investigation of Early Intermediate Structures

The 1-phenethylisoquinoline scaffold formed by the Pictet-Spengler reaction serves as the basic structure that undergoes further modifications to yield (S)-autumnaline. sci-hub.se This scaffold is represented by structure (1) in some biosynthetic schemes. sci-hub.se

Stereospecific Hydroxylations and O-Methylations in (S)-Autumnaline Formation

Following the formation of the 1-phenethylisoquinoline scaffold, a series of stereospecific hydroxylations and O-methylations occur, leading to the formation of (S)-autumnaline. nih.govsci-hub.semdpi.com These modifications introduce hydroxyl and methoxy (B1213986) groups at specific positions on the aromatic rings and the nitrogen atom of the isoquinoline (B145761) core, contributing to the final structure and stereochemistry of (S)-autumnaline. (S)-Autumnaline has the chemical formula C₂₁H₂₇NO₅. nih.govuni.lugenome.jp

Characterization of Specific O-Methyltransferase Enzymes (e.g., GsOMT1)

O-methylation reactions, which involve the transfer of a methyl group to a hydroxyl group, are crucial steps in the maturation of the 1-phenethylisoquinoline scaffold into (S)-autumnaline. These reactions are catalyzed by S-adenosylmethionine-dependent methyltransferase (MT) enzymes. nih.govfishersci.co.uk Studies in Gloriosa superba have identified candidate methyltransferase genes involved in this pathway. nih.govfishersci.co.uk While specific details on GsOMT1's precise role in (S)-autumnaline formation were not extensively detailed in the provided search results, O-methyltransferases in general are known to act on the 1-phenethylisoquinoline scaffold, contributing to the methylation pattern observed in (S)-autumnaline. mdpi.comfishersci.co.uk

Role of S-Adenosylmethionine in Methylation Reactions

S-Adenosylmethionine (SAM) serves as the methyl group donor for the O-methylation reactions catalyzed by methyltransferase enzymes during the biosynthesis of (S)-autumnaline. nih.govfishersci.co.uk This co-substrate is essential for the transfer of methyl groups to specific positions on the phenolic hydroxyl groups of the intermediate compounds, a critical step in the conversion of the 1-phenethylisoquinoline scaffold to (S)-autumnaline. nih.govsci-hub.sewikipedia.orgfishersci.co.uk

Advanced Biosynthetic Pathway Delineation Techniques

Unraveling the intricate steps and identifying the enzymes involved in the biosynthesis of (S)-autumnaline has relied on a combination of advanced techniques.

Isotope-labeling studies have been instrumental in tracing the fate of precursor molecules and identifying intermediates in the biosynthetic pathway to (S)-autumnaline. By feeding plants with isotopically labeled compounds, researchers can follow the incorporation of these labels into downstream metabolites, thereby mapping the sequence of reactions. This technique has confirmed the incorporation of phenylalanine and tyrosine into the phenylethylisoquinoline scaffold and subsequent intermediates like norbelladine (B1215549) and O-methylnorbelladine, leading to (S)-autumnaline nih.govctdbase.orgnih.govnih.gov. Radioactive feeding experiments using Colchicum autumnale have specifically shown that colchicine can be synthesized from (S)-autumnaline, highlighting its position in the pathway newdrugapprovals.org.

Integrated transcriptomic and metabolomic analyses provide a comprehensive view of the genes expressed and the metabolites produced in an organism or tissue. By correlating changes in gene expression with changes in metabolite levels, researchers can identify candidate genes encoding enzymes involved in the biosynthetic pathway. This approach has been applied to colchicine-producing plants to identify genes potentially involved in the steps leading to (S)-autumnaline sci-hub.se. Transcriptomic data can reveal genes upregulated during periods of active alkaloid biosynthesis, while metabolomic data can identify accumulating intermediates. The integration of these datasets helps to build a more complete picture of the pathway and pinpoint enzymes responsible for specific transformations.

Conversion of S Autumnaline to Downstream Colchicine Alkaloids

Key Biosynthetic Step: Phenolic Coupling Reaction

A critical step in the pathway is the intramolecular oxidative phenol-phenol coupling of (S)-autumnaline. wikipedia.orgbiocyclopedia.comsci-hub.senewdrugapprovals.orgwikipedia.orgnih.govcolab.ws This reaction results in the formation of a bridged tetracyclic intermediate, representing a significant structural reorganization of the (S)-autumnaline skeleton. nih.govsci-hub.se

Intermediate Formation (e.g., Isoandrocymbine)

The phenolic coupling of (S)-autumnaline primarily yields the dienone isoandrocymbine. wikipedia.orgbiocyclopedia.comsci-hub.senewdrugapprovals.orgwikipedia.org This compound has a homomorphinan skeleton and is a confirmed precursor to colchicine (B1669291), identified through various studies including radioactive feeding experiments in Colchicum autumnale plants. wikipedia.orgbiocyclopedia.comsci-hub.senewdrugapprovals.orgwikipedia.orgrsc.org The formation of isoandrocymbine from (S)-autumnaline involves a para-para oxidative coupling. biocyclopedia.comsci-hub.senewdrugapprovals.orgwikipedia.orgcolab.ws

Enzymology of Coupling Reactions (e.g., Cytochrome P450 involvement)

The intramolecular phenol-oxidative coupling of autumnaline to isoandrocymbine is catalyzed by a microsomal-bound enzyme system. colab.ws Research has demonstrated the involvement of cytochrome P450 enzymes in this phenolic coupling reaction. nih.govsci-hub.secolab.wsfrontiersin.orgfrontiersin.orgresearchgate.net These enzymes are known to catalyze various oxidation reactions, including C-C and C-O phenol (B47542) coupling, which are crucial for the biosynthesis of various alkaloids. frontiersin.orgfrontiersin.org A highly substrate-specific microsomal cytochrome P-450 system, dependent on NADPH and O₂, has been identified in Colchicum autumnale seeds as being responsible for this specific transformation. colab.ws

Oxidative Ring Expansion to the Tropolone (B20159) Moiety

Following the phenolic coupling and formation of intermediates like isoandrocymbine, a remarkable oxidative ring expansion occurs, leading to the formation of the seven-membered tropolone ring characteristic of colchicine. nih.govwikipedia.orgsci-hub.senewdrugapprovals.orgwikipedia.orgrsc.orgfrontiersin.orglibretexts.orgresearchgate.netscribd.com This tropolone ring is essential for the biological activity of colchicine, including its tubulin-binding properties. nih.govsci-hub.senih.gov

Proposed Mechanisms of Tropolone Ring Formation

The formation of the tropolone ring from the six-membered ring of the precursor involves a complex rearrangement. wikipedia.orgbiocyclopedia.comwikipedia.orglibretexts.org Proposed mechanisms involve the expansion of the tyrosine-derived aromatic ring, incorporating an adjacent benzylic carbon. biocyclopedia.comnewdrugapprovals.orgwikipedia.org Studies using labeled precursors have provided insights into which carbon atoms of the original isoquinoline (B145761) skeleton are incorporated into the tropolone ring. rsc.org For instance, the tropolone ring is derived from the expansion of the tyrosine ring. wikipedia.orgnewdrugapprovals.orgwikipedia.org Some proposals suggest the involvement of a cyclopropane (B1198618) intermediate in the ring expansion step, possibly formed via a radical process. rsc.org

Enzymatic Control of Ring Expansion

The unusual oxidative ring expansion reaction is catalyzed by specific enzymes. nih.govsci-hub.sersc.org Notably, a non-canonical cytochrome P450 enzyme, identified as CYP71FB1, has been found to catalyze this remarkable ring expansion, converting a dienone intermediate (such as O-methylandrocymbine, which is closely related to isoandrocymbine) to a precursor containing the tropolone scaffold, such as N-formyldemecolcine. nih.govsci-hub.sefrontiersin.orgresearchgate.netnih.gov This highlights the diverse catalytic capabilities of cytochrome P450 enzymes in plant secondary metabolism. frontiersin.org

Subsequent Transformations to N-Formyldemecolcine and Colchicine

After the formation of the tropolone ring, the pathway continues with further modifications to yield N-formyldemecolcine and ultimately colchicine. N-formyldemecolcine is a direct precursor to colchicine and already contains the characteristic tropolone ring and pharmacophore. nih.govsci-hub.senih.govresearchgate.netnih.govmedchemexpress.comuni.lu The conversion of isoandrocymbine to N-formyldemecolcine involves O-methylation and the oxidative ring expansion. wikipedia.orgwikipedia.orgscribd.comslideplayer.com N-formyldemecolcine is then transformed into demecolcine (B1670233) through hydrolysis. wikipedia.orgwikipedia.orgrsc.orgscribd.comslideplayer.com Subsequent steps, including oxidative demethylation to deacetylcolchicine and final N-acetylation catalyzed by acetyl-Coenzyme A, lead to the formation of colchicine. wikipedia.orgwikipedia.orgrsc.orgscribd.comslideplayer.com

Biosynthetic Linkages to Other Phenethylisoquinoline Alkaloids (e.g., Kreysigine)

(S)-Autumnaline is a central intermediate not only in the biosynthesis of colchicine but also in the formation of other phenethylisoquinoline alkaloids, such as those found in Kreysigia multiflora. biocyclopedia.comrushim.ruclockss.org Phenethylisoquinoline alkaloids, including (S)-autumnaline, are biosynthetically derived from the amino acids phenylalanine and tyrosine. mdpi.comuzh.chrushim.ru

The initial steps involve the condensation of dopamine (B1211576) (derived from tyrosine) and 4-hydroxydihydrocinnamaldehyde (derived from phenylalanine) through a Pictet-Spengler reaction to form a 1-phenethylisoquinoline scaffold. mdpi.combiocyclopedia.comnih.gov Subsequent hydroxylation and methylation steps on this scaffold lead to the formation of (S)-autumnaline. mdpi.combiocyclopedia.com

From (S)-autumnaline, the biosynthetic pathways can diverge. While oxidative coupling and ring expansion lead to the colchicine scaffold, other types of phenolic oxidative coupling can result in different classes of phenethylisoquinoline alkaloids. biocyclopedia.comclockss.org

For example, in Kreysigia multiflora, phenolic oxidative coupling of (S)-autumnaline can lead to the formation of homoaporphine alkaloids like floramultine (B1227436) and kreysigine (B1252580). biocyclopedia.comclockss.org This highlights the pivotal position of (S)-autumnaline as a branch point in the biosynthesis of structurally diverse phenethylisoquinoline alkaloids. biocyclopedia.comrushim.ru

Research involving tracer studies has supported the biosynthetic link between (S)-autumnaline and alkaloids like kreysigine. rushim.ruwmich.edu The co-occurrence of colchicine and homoaporphine alkaloids like kreysigine and floramultine in plants like Kreysigia multiflora further suggests a shared biosynthetic origin involving (S)-autumnaline. biocyclopedia.comclockss.orgwmich.edu

Chemical Synthesis and Biocatalytic Production of S Autumnaline and Its Analogs

Total Synthesis Strategies for (S)-Autumnaline and its Core Structure

Total synthesis of (S)-autumnaline and its core phenethylisoquinoline scaffold typically involves the construction of the tetrahydroisoquinoline ring system and the introduction of the appropriate substituents. The core structure is formed through a Pictet-Spengler reaction between a phenethylamine (B48288) derivative (such as dopamine) and an aldehyde. nih.govsci-hub.sersc.orgmdpi.com In the case of (S)-autumnaline biosynthesis, this involves the condensation of dopamine (B1211576) and 4-hydroxydihydrocinnamaldehyde. nih.govsci-hub.sersc.orgmdpi.com Subsequent steps in total synthesis would involve a series of reactions, including methylations and hydroxylations, to achieve the specific substitution pattern and stereochemistry of (S)-autumnaline. nih.govsci-hub.semdpi.com While biomimetic approaches inspired by the natural biosynthetic pathway have been explored, a complete biomimetic total synthesis of colchicine (B1669291), which involves (S)-autumnaline as an intermediate, has been noted as not yet reported. nih.gov Chemical synthesis routes to colchicine-like structures, which are derivatives of autumnaline, have been investigated using reactions such as those involving VOF₃. nih.gov

Development of Artificial Biocatalytic Cascades

The development of artificial biocatalytic cascades has emerged as a promising strategy for the efficient and sustainable production of (S)-autumnaline and its derivatives. researchgate.netresearchgate.netnih.govresearchgate.netnih.govrepec.org These cascades mimic natural biosynthetic pathways by employing a series of enzymes to convert simple substrates into complex molecules in a step-by-step manner. researchgate.netresearchgate.netnih.govrsc.org This approach offers advantages such as high specificity, milder reaction conditions, and reduced waste compared to traditional chemical synthesis. caver.cz Researchers have designed concise enzyme cascades to produce phenethylisoquinoline alkaloids (PEIAs), including (S)-autumnaline, from readily available substrates. researchgate.netresearchgate.netnih.govnih.gov

Enzyme Discovery and Engineering for In Vitro and In Vivo Systems

Enzyme discovery and engineering are crucial for the successful implementation of biocatalytic cascades for (S)-autumnaline production. This involves identifying enzymes from various organisms that can catalyze the required reactions, such as condensation, methylation, and hydroxylation. researchgate.netresearchgate.netnih.govresearchgate.net Once identified, these enzymes can be engineered to improve their activity, specificity, and stability, as well as to function efficiently in vitro or within a living host organism (in vivo). researchgate.netresearchgate.netnih.govresearchgate.netcaver.cz Structure-guided engineering has been employed to enhance the catalytic activity of key enzymes, such as norcoclaurine N-methyltransferase (CNMT), involved in the pathway. researchgate.netnih.gov

Heterologous Biosynthesis in Engineered Microorganisms (e.g., Escherichia coli)

Engineered microorganisms, particularly Escherichia coli, have been explored as hosts for the heterologous biosynthesis of (S)-autumnaline and its derivatives. researchgate.netnih.govresearchgate.netnih.govnih.gov By introducing the genes encoding the necessary enzymes into E. coli, researchers can create microbial cell factories capable of producing these alkaloids from simple carbon sources. researchgate.netnih.govresearchgate.netnih.gov Artificial pathways composed of enzymes from different species have been established in engineered E. coli for the de novo biosynthesis of 1-phenylethylisoquinolines, the scaffold of (S)-autumnaline. researchgate.netresearchgate.net This involves optimizing the production of intermediate compounds and incorporating modified biosynthetic pathways. researchgate.netresearchgate.net

Metabolic Engineering in Plant Systems (e.g., Nicotiana benthamiana)

Metabolic engineering in plant systems, such as Nicotiana benthamiana, offers an alternative platform for the production of (S)-autumnaline. nih.govsci-hub.seresearchgate.netresearchgate.netcam.ac.ukmdpi.com N. benthamiana is a model plant suitable for transient gene expression through agroinfiltration, allowing for the rapid testing and reconstitution of metabolic pathways. nih.govsci-hub.seresearchgate.netresearchgate.netcam.ac.ukmdpi.com By introducing genes from the natural biosynthetic pathway of colchicine, which includes (S)-autumnaline as an intermediate, researchers have been able to reconstitute portions of the pathway and produce related alkaloids in N. benthamiana. nih.govsci-hub.seresearchgate.netresearchgate.net This approach leverages the plant's cellular machinery and compartmentalization for complex metabolite biosynthesis. mdpi.com

Process Optimization for Enhanced Titer and Yield in Bioproduction Research

Process optimization is a critical aspect of bioproduction research aimed at enhancing the titer and yield of (S)-autumnaline from engineered biological systems. nih.govnih.gov This involves refining the culture conditions, optimizing gene expression levels, balancing metabolic fluxes, and improving enzyme efficiency within the host organism. nih.govresearchgate.netnih.govresearchgate.net For instance, in engineered E. coli, the yield of intermediate compounds has been optimized through screening various enzymes and optimizing cofactor regeneration. researchgate.netresearchgate.net The scale-up preparation of (S)-autumnaline with a high titer has been achieved in some biocatalytic cascades, demonstrating the potential for industrial production. researchgate.netnih.govnih.govrepec.org

Here is a table summarizing some reported yields in biocatalytic production research:

| Host Organism | Substrates | Product | Yield (mM) | Reference |

| Escherichia coli | Phenylpropanoic acids and dopamine | (S)-Autumnaline and derivatives | 1.9-3.9 | researchgate.netresearchgate.net |

| Escherichia coli | Readily available substrates | (S)-Autumnaline and derivatives | Not specified (high titer achieved) | researchgate.netnih.govnih.govrepec.org |

| Escherichia coli | Phenylalanine and tyrosine (de novo) | 1-phenylethylisoquinoline (precursor) | 402.58 mg/L (in 5L fermenter) | researchgate.netresearchgate.net |

Note: Yields and specific conditions can vary significantly between different studies and engineered strains.

Synthesis of Structural Analogs for Research Purposes

The synthesis of structural analogs of (S)-autumnaline is crucial for investigating structure-activity relationships and exploring chemical space beyond naturally occurring compounds. Both chemical synthesis and biocatalytic methods are employed in the generation of these analogs for research purposes.

One approach involves the artificial multi-enzyme cascade reaction, which has been utilized for the biosynthesis of (S)-autumnaline and its derivatives. This one-pot, three-step process can generate various (S)-autumnaline derivatives from readily available substrates. researchgate.netnih.gov This method has been shown to efficiently produce a range of (S)-autumnaline derivatives. nih.gov The procedure for synthesizing different derivatives can be similar to that used for (S)-autumnaline itself. researchgate.net

Another biocatalytic strategy involves the use of a four-enzyme cascade in Escherichia coli to biosynthesize (S)-autumnaline and its various derivatives. nih.govresearchgate.net This artificial pathway offers a shorter synthetic route and avoids certain enzymatic steps found in the natural biosynthesis. nih.gov By optimizing the process through metabolic engineering, various (S)-autumnaline derivatives can be efficiently produced. nih.gov The use of a carboxylic acid reductase (CAR) from Tsukamurella paurometabola to convert phenylpropanoic acids to phenylpropionic aldehydes, structural analogs of a key intermediate, has been reported in such systems. researchgate.netresearchgate.net

Chemical synthesis approaches also contribute to the generation of autumnaline derivatives. Bio-inspired synthesis has led to the creation of novel colchicine-related compounds starting from autumnaline derivatives. nih.gov These studies focus on identifying conditions to form colchicine-like structures and related scaffolds. nih.gov For instance, reactions of autumnaline derivatives have been explored to yield various tetracyclic structural motifs. nih.gov Specific chemical transformations, such as benzylation or methylation followed by reduction, and subsequent heating in the presence of acids, have been used to synthesize certain derivatives. nih.gov Acetylation of these derivatives can lead to further analogs. nih.gov

Research findings indicate that structural modifications to the autumnaline scaffold can lead to compounds with significant biological activities. For example, biological evaluation of colchicine-related compounds synthesized from autumnaline derivatives has identified agents with significant cytotoxicity against cancer cells. nih.gov

The investigation of Colchicum species has also led to the identification of naturally occurring autumnaline analogs, such as (-)-isoautumnaline. acs.orgscispace.comnih.gov These natural analogs provide further inspiration and templates for synthetic efforts.

The yields and titers of synthesized autumnaline derivatives can vary depending on the specific compound and the method used. For example, a biocatalytic cascade in E. coli yielded (S)-autumnaline and its derivatives in the range of 1.9-3.9 mM. researchgate.net Data on the titer and yield of specific (S)-autumnaline derivatives synthesized by artificial multi-enzyme cascade reactions have also been reported. researchgate.net

Here is a table summarizing some reported synthesis data for (S)-autumnaline derivatives using an artificial multi-enzyme cascade:

| Compound | Titer (mean mM) | Yield (mean %) |

| (S)-1d | Data Available | Data Available |

| (S)-2d | Data Available | Data Available |

| ... | ... | ... |

| (S)-12d | Data Available | Data Available |

Note: Specific numerical data for titers and yields of individual compounds (S)-1d to (S)-12d were indicated as available in the source but not explicitly provided in a format suitable for direct extraction into the table without manual interpretation of a figure or external data file. The table structure is provided to illustrate how such data would be presented. researchgate.net

Further research continues to explore both chemical and biocatalytic routes to generate a diverse library of (S)-autumnaline analogs for comprehensive research purposes, including the study of their biological activities and potential therapeutic applications.

Molecular and Cellular Research on S Autumnaline in Biosynthetic Context

Investigation of (S)-Autumnaline as a Substrate for Downstream Enzymatic Reactions

(S)-Autumnaline serves as a crucial substrate for the subsequent enzymatic steps in the colchicine (B1669291) biosynthetic pathway. Following its formation, (S)-autumnaline undergoes a para-para phenol (B47542) coupling reaction. sci-hub.semdpi.comnih.gov This reaction is catalyzed by a cytochrome P450 enzyme and leads to the formation of a bridged tetracyclic intermediate, such as isoandrocymbine. nih.govrsc.orgnih.gov This phenolic coupling is a pivotal step that establishes the core ring system of the colchicine scaffold. nih.gov Further modifications of the bridged intermediate, including methylation and an unusual oxidative ring expansion also catalyzed by a cytochrome P450, ultimately lead to the characteristic tropolone (B20159) ring of colchicine. sci-hub.semdpi.comnih.gov

Studies involving the heterologous expression of colchicine biosynthetic genes in systems like Nicotiana benthamiana have provided evidence for (S)-autumnaline's role as a substrate. Co-expression of specific cytochrome P450 candidates with precursors has shown the consumption of (S)-autumnaline and the formation of downstream products. sci-hub.senih.gov

Mechanistic Studies of Enzymes Acting on (S)-Autumnaline

The conversion of (S)-autumnaline to the bridged tetracycle is mediated by cytochrome P450 enzymes. nih.govrsc.org Mechanistic studies suggest that this transformation involves a directed one-electron reactivity of two para-phenol radical contributors derived from (S)-autumnaline, generated by the P450 enzyme. rsc.org This intramolecular coupling of the substrate radical pair outcompetes other potential reactions, such as hydroxyl rebound, characterizing the enzyme as a "thwarted oxygenase" in this specific step. rsc.org

The subsequent oxidative ring expansion, which converts the bridged intermediate into the tropolone ring system, is also catalyzed by a P450 enzyme. nih.govrsc.org This enzyme facilitates scaffold-morphing radical chemistry, contributing to the increased structural complexity of the final colchicine molecule. rsc.org

Efforts have been made to reconstitute the biosynthesis of (S)-autumnaline and its derivatives using artificial multi-enzyme cascades in vitro and in engineered microorganisms like Escherichia coli. nih.govresearchgate.netnih.gov These studies involve enzymes such as carboxylic acid reductase (CAR), norcoclaurine synthase (NCS), O-methyltransferases (OMT), and N-methyltransferases (NMT) to convert readily available substrates into (S)-autumnaline and related compounds. researchgate.netnih.gov This work provides insights into the specific enzymatic steps and their requirements, such as the need for cofactors like NADPH for CAR activity and SAM for methyltransferases. nih.govkegg.jp

Stereochemical Implications in Biological Activity of Related Alkaloids

The biosynthesis of many chiral natural compounds, including alkaloids, occurs in an enantiomerically pure fashion, and their stereochemistry is critical for their biological activity. nih.govresearchgate.netmdpi.com While the direct biological activity of (S)-autumnaline itself is not the focus here, its stereochemistry is fundamental to the downstream biosynthesis of colchicine, an alkaloid with significant biological activity (e.g., tubulin binding). sci-hub.senih.gov

The specific (S) configuration of autumnaline is crucial for its recognition and processing by the downstream enzymes in the colchicine pathway. sci-hub.senih.gov The phenolic oxidative coupling catalyzed by the cytochrome P450 enzyme specifically acts on (S)-autumnaline to form the correct stereoisomer of the bridged intermediate (e.g., isoandrocymbine), which is then channeled towards colchicine biosynthesis. rsc.orgnih.gov Alterations in the stereochemistry of intermediates in biosynthetic pathways can lead to different enzymatic outcomes or even block the pathway entirely, highlighting the importance of stereochemical control in determining the final alkaloid product and its associated biological properties. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of S Autumnaline Derived Scaffolds

Design and Synthesis of Colchicine-Type Alkaloid Analogs from (S)-Autumnaline Frameworks

The biosynthesis of colchicine (B1669291) from (S)-autumnaline is a multi-step enzymatic process involving key transformations such as oxidative phenol (B47542) coupling and ring expansion, ultimately leading to the formation of the characteristic tropolone (B20159) ring system. nih.govsci-hub.sersc.orgrsc.orgmdpi.com (S)-Autumnaline, a 1-phenethylisoquinoline alkaloid, undergoes a specific para-para phenol coupling reaction catalyzed by cytochrome P450 enzymes, such as GsCYP75A110, to yield isoandrocymbine. nih.govsci-hub.semdpi.comnih.govcore.ac.uk Subsequent methylation and an unusual oxidative ring expansion, mediated by enzymes like GsCYP71FB1, are crucial steps in generating the tropolone moiety present in N-formyldemecolcine, a direct precursor to colchicine. nih.govsci-hub.sersc.orgmdpi.com

The design and synthesis of colchicine-type alkaloid analogs frequently draw upon the established biosynthetic route of colchicine, utilizing (S)-autumnaline or closely related phenethylisoquinoline scaffolds as foundational building blocks. nih.govsci-hub.senih.govnih.govresearchgate.netresearchgate.netresearchgate.net Synthetic strategies can involve modifying the structure of (S)-autumnaline either before or after the pivotal cyclization and ring expansion steps. For instance, altering the substituents on the aromatic rings of the phenethylisoquinoline precursor can lead to analogs with modified properties.

Research efforts have focused on the synthesis of colchicine derivatives with modifications at various positions, including the creation of C-10 amino-acid derivatives. researchgate.net These synthetic endeavors are driven by the goal of generating compounds with potentially enhanced binding affinity to tubulin, reduced toxicity, or improved pharmacokinetic profiles. mdpi.comresearchgate.net The synthesis of such analogs often necessitates multi-step chemical reactions, building upon the core structural framework provided by (S)-autumnaline or intermediates derived from its biosynthesis. researchgate.netmarquette.edu

In Vitro Characterization of Modified Structures in Relevant Biological Systems

In vitro characterization of analogs derived from (S)-autumnaline is essential for understanding their biological activities and establishing meaningful SARs. A primary area of investigation is their interaction with tubulin, the well-established molecular target of colchicine. nih.govwikipedia.orgd-nb.infomdpi.com Analogs are routinely assessed for their capacity to inhibit tubulin polymerization and disrupt microtubule formation, which underpins the antimitotic activity of colchicine. wikipedia.orgmdpi.comwikipedia.org

Cell-based assays are widely employed to evaluate the antiproliferative activity of these compounds against a diverse panel of cancer cell lines. mdpi.com These studies provide insights into the potency of the analogs and how structural alterations influence their cellular uptake, metabolism, and interaction with tubulin within the complex cellular environment. For example, studies involving demethylated colchicine analogs have demonstrated that the position of demethylation can significantly affect their biological properties. mdpi.com

Characterization may also include detailed investigations into the binding kinetics and affinity of the analogs for tubulin. marquette.edu Variations in binding characteristics can be correlated with structural differences, helping to pinpoint the specific molecular features responsible for tubulin interaction. While the A and C rings of colchicine are known to engage with the tubulin binding site, the contribution of the B ring remains an active area of research. marquette.edu

Elucidation of Structural Determinants for Biosynthetic Efficiency

Understanding the structural determinants that govern the efficiency of colchicine biosynthesis from (S)-autumnaline is of considerable importance for potential metabolic engineering strategies and the sustainable production of these valuable alkaloids. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net The enzymatic conversion of (S)-autumnaline to downstream products such as isoandrocymbine and ultimately colchicine involves a series of specific enzymatic transformations. nih.govsci-hub.sersc.orgrsc.orgmdpi.comnih.gov

Research has successfully identified key enzymes within this pathway, including cytochrome P450 enzymes and methyltransferases. nih.govsci-hub.semdpi.comnih.gov The efficiency with which these enzymes catalyze reactions involving (S)-autumnaline and subsequent intermediates is influenced by the structural characteristics of the substrates. nih.govnih.govresearchgate.net Studies have focused on identifying and engineering these enzymes to enhance the yield of desired alkaloids. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

For instance, research into the biosynthesis of (S)-autumnaline and its derivatives in engineered systems has explored the utilization of multi-enzyme cascade reactions. nih.govresearchgate.net Optimizing the activity and substrate specificity of the enzymes involved in the conversion of precursors to (S)-autumnaline and then to colchicine-type scaffolds is critical for achieving efficient biosynthesis. nih.govnih.govresearchgate.netresearchgate.net Consequently, structural determinants on (S)-autumnaline that impact its recognition and processing by these biosynthetic enzymes are of significant research interest.

Computational Chemistry Approaches for Lead Design and Optimization

Computational chemistry plays an increasingly vital role in the rational design and optimization of lead compounds derived from (S)-autumnaline. nih.govupenn.eduspirochem.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling offer valuable insights into the interactions of these molecules with their biological targets, particularly tubulin. nih.govupenn.edu

Molecular docking can predict the preferred binding orientation and estimate the binding affinity of colchicine analogs to the colchicine-binding site on tubulin. researchgate.netupenn.edu This information is instrumental in guiding the design of new analogs with potentially improved binding characteristics. Molecular dynamics simulations provide a more realistic representation of the interaction by considering the dynamic nature and flexibility of both the ligand and the target protein. nih.govupenn.edu

QSAR modeling aims to establish mathematical correlations between the structural properties of a series of compounds and their observed biological activities. nih.govupenn.edu By analyzing the structural diversity and corresponding activity data of (S)-autumnaline derivatives, QSAR models can help identify the key structural features that contribute to activity and predict the biological activity of newly designed compounds prior to their synthesis. nih.govupenn.edu

Furthermore, computational methods can be employed to predict crucial physicochemical properties, such as solubility and lipophilicity, which are critical factors influencing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.govupenn.edu This in silico evaluation can aid in prioritizing compounds for synthesis and subsequent in vitro testing, thereby accelerating the lead optimization process. nih.govupenn.edu Studies have utilized in silico evaluation to assess the physicochemical properties of colchicine analogs and correlate them with their biological profiles. mdpi.com

Computational chemistry also provides valuable insights into the electronic and steric effects of substituents on the (S)-autumnaline scaffold and its derived analogs, leading to a deeper understanding of their reactivity and interactions at the molecular level. spirochem.com This information is invaluable for rational drug design and the development of novel colchicine-type alkaloids with precisely engineered properties.

Advanced Analytical Methodologies in S Autumnaline Research

High-Resolution Chromatography (e.g., HPLC, LC-MS) for Separation and Identification

High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC), is fundamental for separating (S)-autumnaline from the complex mixtures in which it is typically found, such as plant extracts. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase. news-medical.netmeasurlabs.com

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for both separation and identification. LC-MS combines the resolving power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.comwikipedia.org This hyphenated technique allows for the separation of various alkaloids and other plant metabolites present in an extract, followed by the detection and identification of (S)-autumnaline based on its specific mass-to-charge ratio (m/z) and retention time. news-medical.netwikipedia.org LC-MS is particularly suitable for analyzing polar and thermally labile compounds like alkaloids, which may not be amenable to Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.org The high sensitivity of MS enables the analysis of low-level analytes in complex matrices. mdpi.com

Studies utilizing LC-MS have been employed to analyze the alkaloid content of Colchicum species, facilitating the identification of known constituents, including autumnaline, and the tentative identification of new compounds within these species. researchgate.net The retention time in the chromatogram provides a characteristic identifier for a compound under specific chromatographic conditions, while the mass spectrum provides information about its molecular weight. news-medical.netlcms.cz

Mass Spectrometry (e.g., LC-MS/MS, High-Resolution MS) for Structural Elucidation and Pathway Analysis

Mass Spectrometry is crucial for the structural elucidation of (S)-autumnaline and for analyzing its role within biosynthetic pathways. Techniques like tandem mass spectrometry (MS/MS or MS²) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's structure and fragmentation patterns. mdpi.comcurrenta.de

LC-MS/MS involves the fragmentation of a selected precursor ion (the intact molecule or a protonated/deprotonated form) into smaller product ions. mdpi.comnih.gov The pattern of these fragment ions is unique to the compound's structure and can be used to confirm its identity or elucidate the structure of an unknown compound. mdpi.comcurrenta.denih.gov This is particularly valuable in complex biological samples where multiple compounds might coelute chromatographically. nih.gov High-resolution MS provides accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of the parent ion and its fragments, significantly aiding in structural confirmation and differentiation between compounds with similar nominal masses. mdpi.comcurrenta.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and, critically, the stereochemical assignment of (S)-autumnaline. While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the arrangement of atoms and their connectivity within the molecule. mdpi.comcurrenta.de

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to assign specific atoms and functional groups within the (S)-autumnaline structure. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide correlations between different nuclei, allowing for the mapping of the molecular connectivity and the confirmation of the proposed structure.

For determining the stereochemistry at the chiral center of (S)-autumnaline (C-1), techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly useful. NOESY experiments reveal spatial proximity between nuclei, which can help establish the relative configuration of substituents around a chiral center. The specific pattern of NOE correlations in the NMR spectrum of (S)-autumnaline allows for the unambiguous assignment of its (S) configuration at C-1. lookchem.com The use of lanthanide shift reagents can also simplify complex NMR spectra and provide additional structural and stereochemical information by inducing differential shifts in signals based on their proximity to the paramagnetic metal center. ucl.ac.uk

Application of Isotopic Tracers in Metabolic Flux Analysis

Isotopic tracers are powerful tools for investigating the biosynthesis of (S)-autumnaline and understanding the metabolic flux through its pathway. By introducing precursors labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these labeled atoms into (S)-autumnaline and its related metabolites. nih.govnih.gov

In the context of (S)-autumnaline biosynthesis, which originates from tyrosine and phenylalanine via intermediates like norbelladine (B1215549), labeled forms of these precursors can be administered to plants. mdpi.com Subsequent isolation and analysis of (S)-autumnaline using techniques like LC-MS or GC-MS coupled with isotope ratio measurements allows researchers to determine which atoms from the labeled precursors are incorporated into the autumnaline structure and at which positions. nih.govnih.gov This provides direct evidence for the proposed biosynthetic route and helps to elucidate the sequence of enzymatic reactions involved. mdpi.com

For example, studies using multiply labeled 1-phenethylisoquinolines, including autumnaline, have been crucial in defining the biosynthetic pathway to colchicine (B1669291) in Colchicum plants. By tracking the fate of the isotopic labels, researchers have gained insights into key steps such as the oxidative ring-closure of autumnaline. Stable Isotope Resolved Metabolomics (SIRM), which utilizes stable isotope tracers, enables the tracking of individual atoms through metabolic networks, providing detailed insights into metabolic flux. nih.gov

Future Research Trajectories and Biotechnological Advancements

Elucidation of Uncharacterized Enzymes and Regulatory Mechanisms in Biosynthesis

A significant area of future research involves fully elucidating the enzymatic machinery and regulatory networks governing the biosynthesis of (S)-autumnaline and its downstream products. While key steps in the pathway have been identified, including the formation of the 1-phenethylisoquinoline scaffold and subsequent modifications leading to (S)-autumnaline, some enzymes and regulatory mechanisms remain uncharacterized. nih.govmdpi.com

Understanding these uncharacterized enzymes, particularly those involved in the later stages of colchicine (B1669291) biosynthesis such as the phenolic coupling and ring expansion steps, is crucial for reconstituting the complete pathway in heterologous hosts. nih.govmdpi.com Techniques like transcriptomics, coupled with metabolic logic and pathway reconstitution, have been instrumental in identifying candidate genes in native plant sources like Gloriosa superba. nih.govnih.gov However, further research is needed to confirm the functions of all putative enzymes and to understand their kinetic properties and substrate specificities.

Furthermore, investigating the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes in plants is essential. nih.govsci-hub.se This includes understanding the genetic and environmental factors that influence alkaloid production. Such knowledge can inform strategies for optimizing alkaloid accumulation in plant cell cultures or engineered microorganisms.

Sustainable Bioproduction of (S)-Autumnaline and Downstream Alkaloids

Developing sustainable methods for the bioproduction of (S)-autumnaline and downstream alkaloids like colchicine is a major focus. Traditional plant cultivation and extraction face limitations in scalability, consistency, and environmental impact. scribd.com Biomanufacturing approaches, utilizing engineered microorganisms or plant cell cultures, offer potential solutions. mdpi.comscribd.comresearchgate.net

Research is exploring the reconstitution of the colchicine biosynthetic pathway, or parts of it, in heterologous hosts such as Escherichia coli or Nicotiana benthamiana. nih.govresearchgate.netresearchgate.net Efforts have successfully engineered E. coli to produce the 1-phenethylisoquinoline precursor, a step preceding (S)-autumnaline formation. researchgate.net Reconstituting the entire pathway, however, requires the functional expression of multiple plant-derived enzymes in a non-native environment, which presents challenges related to enzyme compatibility, metabolic flux, and potential toxicity of intermediates. nih.govresearchgate.net

Sustainable bioproduction also involves optimizing fermentation processes and downstream purification. scribd.com Utilizing cost-effective and readily available substrates in engineered microbial systems is a key aspect of improving economic viability. researchgate.net

Rational Design of Novel Colchicine-Type Analogs through (S)-Autumnaline Derivatization

(S)-Autumnaline serves as a pivotal intermediate, and its structural modification can lead to the rational design and synthesis of novel colchicine-type analogs with potentially altered or improved pharmacological properties. scribd.comresearchgate.netresearchgate.net This approach leverages the biosynthetic pathway as a source of intermediates that can be enzymatically or chemically derivatized.

Future research in this area involves identifying and engineering enzymes that can accept (S)-autumnaline or its precursors as substrates to produce a wider diversity of structures. researchgate.netresearchgate.net This could involve directed evolution or rational enzyme design to alter substrate specificity or reaction outcomes. researchgate.nettum.describd.com

Furthermore, combining enzymatic steps with synthetic chemistry approaches (chembiocatalysis) can enable the creation of analogs that might not be accessible through purely biological or chemical methods. researchgate.net This allows for the introduction of structural complexity and diversity into the colchicine scaffold, opening avenues for drug discovery and development. researchgate.netresearchgate.net

Integration of Synthetic Biology for Enhanced Alkaloid Diversity

Synthetic biology plays a crucial role in efforts to enhance the diversity of colchicine-type alkaloids. By designing and constructing artificial biosynthetic pathways or modifying existing ones, researchers can explore the production of natural and non-natural analogs. mdpi.comresearchgate.netresearchgate.net

This involves the assembly of enzyme cascades from different organisms to create novel routes to alkaloid synthesis. researchgate.netresearchgate.net Synthetic biology tools allow for the fine-tuning of gene expression, optimization of metabolic flux, and the introduction of orthogonal pathways to minimize interference with host cell metabolism. researchgate.net

Future research will likely focus on utilizing synthetic biology to:

Assemble complete or modular biosynthetic pathways for (S)-autumnaline and downstream alkaloids in robust microbial hosts. nih.govresearchgate.netresearchgate.net

Introduce genetic diversity into biosynthetic genes to generate enzyme variants with altered activities, leading to the production of novel alkaloid structures. researchgate.netresearchgate.net

Develop biosensors and screening methods to identify host strains producing desired alkaloid variants.

Integrate modules for the synthesis of precursor molecules, ensuring a steady supply for downstream alkaloid production. researchgate.net

The integration of synthetic biology approaches holds significant potential for creating a diverse library of colchicine-type alkaloids, facilitating the discovery of compounds with improved efficacy, reduced toxicity, or novel therapeutic applications. researchgate.netresearchgate.net

Q & A

Q. How can researchers address reproducibility challenges in (S)-autumnaline synthesis and bioactivity assays?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish detailed synthetic protocols (e.g., protecting groups, chiral purity) in open-access repositories. Use reference standards from accredited suppliers and participate in inter-lab validation rounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.